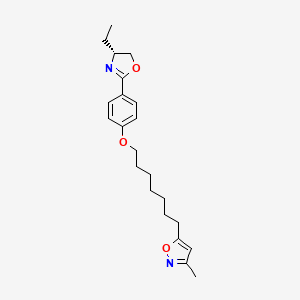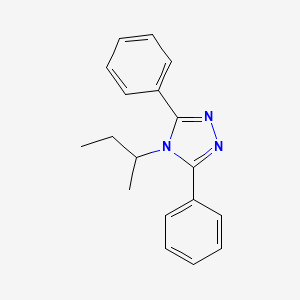![molecular formula C31H27N5O6 B12906567 N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a benzoyl group and a purine base, making it a valuable intermediate in the synthesis of nucleoside analogs and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide typically involves the protection of adenosine with trimethylchlorosilane, followed by benzoylation using benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis . The protected adenosine is then deprotected using ammonia water, and the benzoyl chloride is concentrated to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various benzoyl and purine derivatives, which have significant applications in medicinal chemistry and drug development .
科学的研究の応用
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide involves its interaction with nucleic acids. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. This interaction is mediated through hydrogen bonding and π-π stacking interactions with the nucleobases . The compound’s ability to inhibit nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research .
類似化合物との比較
Similar Compounds
N-benzoyl-2’-deoxyadenosine: This compound is a nucleoside analog with similar structural features but lacks the hydroxymethyl group on the oxolan ring.
N-benzoyladenosine: Another nucleoside analog with a similar benzoyl group but different purine base modifications.
N-(9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide: A structurally related compound with different functional groups on the purine base.
Uniqueness
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and inhibit their synthesis sets it apart from other similar compounds .
特性
分子式 |
C31H27N5O6 |
|---|---|
分子量 |
565.6 g/mol |
IUPAC名 |
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide |
InChI |
InChI=1S/C31H27N5O6/c37-17-24-23(38)16-25(42-24)35-27-26(34-31(35)41-18-20-10-4-1-5-11-20)28(33-19-32-27)36(29(39)21-12-6-2-7-13-21)30(40)22-14-8-3-9-15-22/h1-15,19,23-25,37-38H,16-18H2/t23-,24+,25+/m0/s1 |
InChIキー |
KRLARPNIMFPZHP-ISJGIBHGSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)

![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B12906527.png)



![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)


